
Phloionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phloionic acid, also known as 9,10-dihydroxyoctadecanedioic acid, is a dicarboxylic acid with the molecular formula C18H34O6. It is a derivative of octadecanedioic acid, featuring hydroxyl groups at the 9th and 10th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phloionic acid can be synthesized through the hydroxylation of octadecanedioic acid. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, yielding this compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of oleic acid using microbial enzymes. This method is advantageous due to its eco-friendly nature and the ability to produce this compound in large quantities. The process involves the use of specific strains of bacteria or fungi that can hydroxylate oleic acid at the desired positions .
Analyse Des Réactions Chimiques
Types of Reactions
Phloionic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex dicarboxylic acids.
Reduction: Reduction of this compound can yield corresponding alcohols.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed
Oxidation: Higher dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
Phloionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of biodegradable polymers and as a precursor for specialty chemicals
Mécanisme D'action
The mechanism of action of phloionic acid involves its interaction with specific molecular targets. The hydroxyl groups at the 9th and 10th positions allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Phloionic acid is similar to other hydroxylated dicarboxylic acids, such as:
9,10-Dihydroxystearic acid: Shares a similar structure but lacks the terminal carboxyl groups.
Octadecanedioic acid: The parent compound without hydroxyl groups.
Azelaic acid: A shorter dicarboxylic acid with similar applications in industry and medicine.
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
23843-52-9 |
|---|---|
Formule moléculaire |
C18H34O6 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(9R,10R)-9,10-dihydroxyoctadecanedioic acid |
InChI |
InChI=1S/C18H34O6/c19-15(11-7-3-1-5-9-13-17(21)22)16(20)12-8-4-2-6-10-14-18(23)24/h15-16,19-20H,1-14H2,(H,21,22)(H,23,24)/t15-,16-/m1/s1 |
Clé InChI |
NQBSWIGTUPEPIH-HZPDHXFCSA-N |
SMILES isomérique |
C(CCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O)CCCC(=O)O |
SMILES canonique |
C(CCCC(C(CCCCCCCC(=O)O)O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



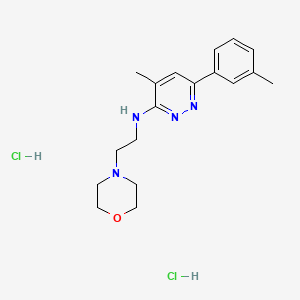
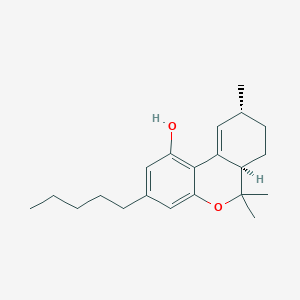


![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
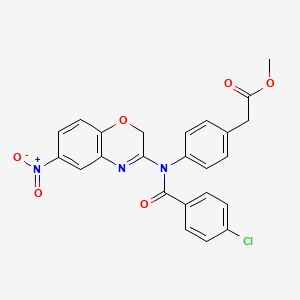
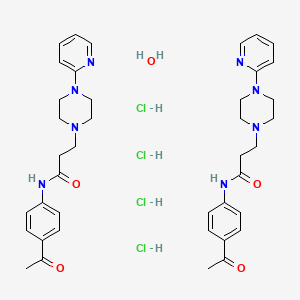
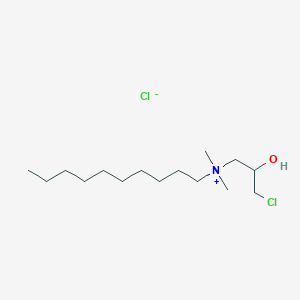
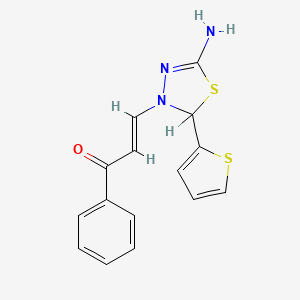



![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
